Androstan-17-one
Description
Contextualization within the Steroidome
The steroidome represents the complete set of steroids and their metabolites in a biological system. Androstan-17-one derivatives are integral components of this network, primarily arising from the metabolic transformation of major androgens like testosterone (B1683101) and androstenedione (B190577). oup.comwikipedia.org The metabolic pathways involving these compounds are key to understanding the balance and disposition of steroid hormones.
The liver is a primary site for steroid metabolism, where phase I reactions, such as reductions, alter the biological activity of steroids. oup.com For example, androstenedione can be converted into various metabolites, including 3α-hydroxy-5β-androstan-17-one (etiocholanolone) and 3β-hydroxy-5β-androstan-17-one. ebi.ac.uk These transformations are part of a larger system that regulates the activity and excretion of steroid hormones. oup.com The study of the urinary steroid metabolome, often using techniques like gas chromatography-mass spectrometry (GC-MS), allows researchers to quantify these metabolites and understand the net steroid output. oup.comoup.com
Overview of Androstane (B1237026) Derivatives in Biological Systems
The androstane skeleton, a C19 steroid structure, is the basis for a wide range of biologically active compounds. cymitquimica.com These derivatives, including various forms of this compound, play significant roles in physiology. Modifications to the androstane core, such as the addition of hydroxyl or ketone groups at different positions, result in compounds with distinct biological activities. ontosight.aidoi.org
Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and its isomer epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) are well-known metabolites of testosterone and dihydrotestosterone (B1667394) (DHT). wikipedia.orgwikipedia.org While historically considered weak or inactive metabolites primarily involved in the excretion of testosterone, recent research suggests they may have more significant biological roles. wikipedia.org For instance, androsterone is now recognized as a neurosteroid that can modulate GABA-A receptors in the brain and may play a role in the masculinization of the fetus. wikipedia.org Etiocholanolone (B196237) (3α-hydroxy-5β-androstan-17-one), another key metabolite, is known to have immunological effects and can act as a neurosteroid. ebi.ac.uknih.gov
The biological functions of these derivatives are highly dependent on their stereochemistry, as illustrated by the different properties of 5α and 5β isomers.
Table 1: Key this compound Derivatives and Their Biological Context
| Compound Name | Systematic Name | Precursor(s) | Key Biological Role/Significance |
| Androsterone | 3α-hydroxy-5α-androstan-17-one | Testosterone, DHT, Androstenedione | Weak androgen, neurosteroid, metabolite for excretion. wikipedia.org |
| Epiandrosterone | 3β-hydroxy-5α-androstan-17-one | DHEA, Testosterone, DHT | Weak androgen, metabolite, potential neurosteroid. wikipedia.orgnih.gov |
| Etiocholanolone | 3α-hydroxy-5β-androstan-17-one | Testosterone, Androstenedione | Immunostimulant, pyrogenic, neurosteroid, metabolite. ebi.ac.uk |
| Epietiocholanolone (B1201996) | 3β-hydroxy-5β-androstan-17-one | Testosterone | Inactive metabolite of testosterone. ebi.ac.uk |
Historical Perspectives on this compound Research
The history of this compound is intertwined with the discovery of sex hormones. In 1931, Adolf Friedrich Johann Butenandt and Kurt Tscherning first isolated a crystalline substance from thousands of liters of male urine, which they named androsterone (3α-hydroxy-5α-androstan-17-one). wikipedia.orgosdd.netscispace.com This was a landmark achievement in steroid biochemistry. britannica.com They found its chemical formula to be very similar to estrone, a previously isolated female hormone. wikipedia.orgosdd.net
Initially, androsterone was believed to be the principal male sex hormone. scispace.com However, this view changed in 1935 with the isolation of testosterone from testicular extracts, which proved to be a much more potent androgen. scispace.combritannica.com Androsterone was subsequently correctly identified as a metabolite of testosterone. britannica.combritannica.com These early discoveries, which earned Butenandt a Nobel Prize, laid the foundation for understanding the complex pathways of steroid hormone synthesis and metabolism. scispace.com The identification of various other 17-ketosteroids, such as etiocholanolone, followed as analytical techniques for separating and identifying steroid metabolites became more sophisticated. oup.com
Scope and Academic Relevance of this compound Research
Research on this compound and its derivatives remains highly relevant in various scientific fields, including endocrinology, clinical chemistry, and anti-doping science. The analysis of urinary 17-ketosteroid metabolites is a cornerstone of diagnosing and monitoring disorders of adrenal steroid biosynthesis and metabolism. oup.comnih.gov For example, altered ratios of androsterone to etiocholanolone can indicate changes in 5α-reductase activity, which is relevant in various endocrine conditions. wada-ama.org
In sports, the detection of exogenous anabolic androgenic steroids often relies on monitoring the urinary steroid profile, which includes numerous this compound metabolites. wada-ama.orgnih.gov The administration of synthetic androgens or their precursors leads to characteristic changes in the levels and ratios of these endogenous metabolites. nih.gov Advanced analytical techniques like GC-MS and high-resolution mass spectrometry (HRMS) are employed to detect these changes and identify specific metabolites of designer steroids. dshs-koeln.deanu.edu.aunih.gov Furthermore, research into the metabolic fate of new prohormones and designer steroids, such as 5α-androst-2-en-17-one, focuses on identifying unique urinary metabolites for robust detection. nih.govresearchgate.net
The synthesis of novel androstane derivatives, including modifications at the 17-position, is also an active area of research for developing new therapeutic agents, particularly for hormone-dependent cancers. doi.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H30O |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(8R,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-16H,3-12H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |
InChI Key |
YJDYCULVYZDESB-HQEMIIEJSA-N |
Isomeric SMILES |
C[C@]12CCCCC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4=O)C |
Synonyms |
5 alpha-androstan-17-one androstan-17-one |
Origin of Product |
United States |
Endogenous Biosynthesis and Stereoisomeric Pathways of Androstan 17 One
Precursor Steroids in Androstan-17-one Formation
The biosynthesis of this compound, a category of androstane (B1237026) steroids, relies on a cascade of conversions from several key precursor molecules. These steroids undergo a series of enzymatic modifications to ultimately yield different isomers of this compound.
Role of Dehydroepiandrosterone (B1670201) (DHEA) as a Precursor
Dehydroepiandrosterone (DHEA), or 3β-hydroxyandrost-5-en-17-one, is a foundational steroid hormone primarily synthesized in the adrenal glands, gonads, and brain from cholesterol. usada.orgwikipedia.org It serves as a crucial metabolic intermediate in the biosynthesis of androgen and estrogen sex steroids. wikipedia.org The conversion of DHEA is a key step in the production of various androgens. wikipedia.orgwikidoc.org DHEA can be metabolized into androstenedione (B190577), which then enters the pathway toward this compound. wikipedia.orgnih.gov This conversion is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase. wikipedia.org Furthermore, DHEA is a precursor to a variety of other steroids, and its metabolic fate is a critical determinant of the androgenic environment. nih.govebi.ac.ukwikipedia.org
Androstenedione as an Intermediate in Biosynthesis
Androstenedione (androst-4-ene-3,17-dione) is a primary intermediate in the synthesis of both androgens and estrogens, originating from DHEA. wikipedia.org It can also be formed from 17α-hydroxyprogesterone. wikipedia.org The conversion of androstenedione is a pivotal point in steroidogenesis. One significant pathway involves the action of 5α-reductase, which converts androstenedione into 5α-androstanedione. wikipedia.org Subsequently, 5α-androstanedione is converted to androsterone (B159326) (a type of this compound) by the enzyme 3α-hydroxysteroid dehydrogenase. wikipedia.org This pathway highlights androstenedione's role as a direct precursor in the formation of 5α-reduced androgens. wikipedia.orgebi.ac.uk
Testosterone (B1683101) and Dihydrotestosterone (B1667394) as Direct Precursors
Testosterone and dihydrotestosterone (DHT) are central to the biosynthesis of this compound isomers. ebi.ac.ukwikipedia.org Testosterone can be converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. wikipedia.orgwikipedia.org DHT is then metabolized into androsterone. wikipedia.org Androsterone itself is considered a metabolite of both testosterone and DHT. ebi.ac.ukwikipedia.org The pathways can be complex; for instance, testosterone is first converted to DHT, which is then metabolized to 3α-androstanediol and subsequently to androsterone by 17β-hydroxysteroid dehydrogenase. wikipedia.org Alternatively, androstenedione can be converted to androsterone through 5α-androstanedione. wikipedia.org
Enzymatic Mechanisms in this compound Biosynthesis
The stereochemistry and final structure of this compound are determined by the specific actions of key enzymes. These enzymes catalyze critical reactions that define the isomeric form of the final steroid product.
Function of 5α-Reductase in Androstane Stereochemistry
The enzyme 5α-reductase plays a crucial role in steroid metabolism by irreversibly reducing the double bond between carbons 4 and 5 of various steroid substrates. nih.govpnas.org This action is fundamental in the synthesis of 5α-reduced androgens, which are characterized by a specific stereochemical configuration at the A/B ring junction of the steroid nucleus. pnas.org There are two main isoenzymes of 5α-reductase, type 1 and type 2, which have different tissue distributions and biochemical properties. nih.gov The conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT), is a well-known example of 5α-reductase activity. researchgate.net This enzyme also acts on androstenedione, converting it to 5α-androstanedione, a direct precursor to androsterone. wikipedia.orggoogle.com The function of 5α-reductase is therefore essential in determining the 5α-stereochemistry of the resulting androstane steroids. pnas.orgnih.gov
Role of 3α-Hydroxysteroid Dehydrogenase (3α-HSD)
3α-Hydroxysteroid dehydrogenase (3α-HSD) is an enzyme that catalyzes the interconversion of 3-keto and 3α-hydroxy steroids. wikipedia.orgoup.com It is a member of the aldo-keto reductase superfamily and exists in several isoforms (e.g., AKR1C1, AKR1C2, AKR1C3, AKR1C4). wikipedia.orgresearchgate.net In the context of this compound biosynthesis, 3α-HSD plays a critical role in the final steps. For example, it converts 5α-androstanedione to androsterone (3α-hydroxy-5α-androstan-17-one). wikipedia.org This enzyme can also act in the reverse direction, converting 3α-androstanediol back to DHT, highlighting its role in modulating the levels of active androgens. wikipedia.orgoup.com The various isoforms of 3α-HSD exhibit different substrate specificities and tissue distributions, contributing to the complexity of androgen metabolism. wikipedia.orgresearchgate.net
Precursor and Enzyme Data
| Precursor Steroid | Converting Enzyme(s) | Resulting Intermediate/Product |
| Dehydroepiandrosterone (DHEA) | 3β-hydroxysteroid dehydrogenase | Androstenedione |
| Androstenedione | 5α-Reductase | 5α-Androstanedione |
| 5α-Androstanedione | 3α-Hydroxysteroid Dehydrogenase | Androsterone (an this compound) |
| Testosterone | 5α-Reductase | Dihydrotestosterone (DHT) |
| Dihydrotestosterone (DHT) | 3α-Hydroxysteroid Dehydrogenase, 17β-Hydroxysteroid Dehydrogenase | Androsterone (an this compound) |
Divergent Biosynthetic Routes Leading to this compound Isomers
The biosynthesis of specific this compound isomers, such as androsterone and epiandrosterone (B191177), can occur through several metabolic routes, including the "classic" and "backdoor" pathways of androgen synthesis.
Androsterone, a 3α-hydroxy-5α-androstan-17-one, is an endogenous steroid hormone primarily formed as a metabolite of testosterone and dihydrotestosterone (DHT). wikipedia.orgebi.ac.uk Its formation can proceed through multiple routes:
Classic Pathway Metabolite : Testosterone is converted to 5α-dihydrotestosterone (DHT) by 5α-reductase. DHT is then metabolized by 3α-hydroxysteroid dehydrogenases to 5α-androstane-3α,17β-diol. Subsequent oxidation of the 17β-hydroxyl group by a 17β-HSD yields androsterone. wikipedia.org Alternatively, androstenedione can be 5α-reduced to 5α-androstanedione, which is then converted to androsterone by a 3α-hydroxysteroid dehydrogenase. wikipedia.org
Backdoor Pathway Intermediate : Androsterone is also a key intermediate in the "backdoor" pathway of DHT synthesis, which bypasses testosterone. nih.gove-apem.org In this pathway, 17α-hydroxyprogesterone undergoes reduction steps to form 17OH-allopregnanolone. e-apem.org The enzyme CYP17A1 then acts with its 17,20-lyase activity on this substrate to produce androsterone. nih.gove-apem.org This androsterone can then be further metabolized to DHT. nih.gov Spectrometric studies have identified androsterone as a principal backdoor androgen in the human fetus, where placental progesterone (B1679170) serves as a major substrate. wikipedia.orge-apem.org
Epiandrosterone, the 3β-isomer of androsterone, is also an endogenous steroid found in mammals. wikipedia.orgebi.ac.uk Its primary biosynthetic route involves the metabolism of dehydroepiandrosterone (DHEA), an adrenal steroid. wikipedia.org
The main pathway involves the enzyme 5α-reductase acting on DHEA to produce 5α-androstane-3β,17β-diol (androstanediol), which is then oxidized at the 17-position by 17β-hydroxysteroid dehydrogenase to form epiandrosterone. wikipedia.org Another route involves the conversion of 5α-androstanedione by 3β-hydroxysteroid dehydrogenase to yield epiandrosterone. wikipedia.org Epiandrosterone itself is a metabolite and can be further converted within the steroidogenic cascade. ebi.ac.ukresearchgate.net
The core structure of 5α-androstan-17-one is the foundation for several key intermediates in androgen synthesis. One of the most significant of these is 5α-androstanedione (5α-androstane-3,17-dione). This compound serves as a pivotal intermediate in pathways that bypass testosterone for the synthesis of the potent androgen DHT. nih.gov
In certain conditions, such as castration-resistant prostate cancer, the synthesis of DHT can rely heavily on the conversion of androstenedione (AD) to 5α-androstanedione by the enzyme 5α-reductase (SRD5A). nih.gov This 5α-androstanedione is then subsequently converted to DHT. nih.gov This route, known as the 5α-androstanedione pathway, highlights the importance of 17-keto intermediates in androgen biosynthesis. nih.gov The formation of androsterone and epiandrosterone can also proceed via the reduction of 5α-androstanedione at the C3 position by 3α-HSD and 3β-HSD, respectively. wikipedia.orgwikipedia.org
The Backdoor Pathway of Androgen Synthesis and this compound's Role as an Intermediate
The backdoor pathway is a crucial alternative route for the synthesis of dihydrotestosterone (DHT) that bypasses the conventional intermediates of androstenedione and testosterone. nih.govwikipedia.org This pathway is particularly significant during early male sexual development and in certain enzymatic disorders where conventional androgen synthesis is impaired. wikipedia.orgnih.gov In this pathway, Androsterone (3α-hydroxy-5α-androstan-17-one) emerges as a principal intermediate androgen, particularly in the human male fetus. nih.govresearchgate.net
The process begins not with DHEA, but with progesterone or its derivative, 17α-hydroxyprogesterone (17OHP). wikipedia.orgresearchgate.net Research based on mid-gestation human male fetuses has shown that androsterone is the main circulating androgen from this pathway, derived largely from placental progesterone and metabolized in non-testicular tissues like the liver and adrenal glands. nih.gov
The key enzymatic steps that define androsterone's role in the backdoor pathway are as follows:
The pathway can initiate with the 5α-reduction of 17OHP by the enzyme 5α-reductase type 1 (SRD5A1), producing 5α-pregnan-17α-ol-3,20-dione. wikipedia.orgresearchgate.net
This intermediate is then acted upon by a 3α-hydroxysteroid dehydrogenase (such as AKR1C2 or AKR1C4) to form 17α-hydroxyallopregnanolone. nih.govresearchgate.net
The enzyme P450c17 (CYP17A1), exhibiting its 17,20 lyase activity, efficiently converts 17α-hydroxyallopregnanolone into androsterone. nih.govresearchgate.net
Androsterone is subsequently converted to 5α-androstane-3α,17β-diol (androstanediol). nih.govresearchgate.net
Finally, androstanediol is oxidized to produce the most potent androgen, DHT. nih.govresearchgate.net
This sequence highlights that androsterone is not an endpoint metabolite but a critical stepping stone, allowing for the production of DHT when the classical pathway is not utilized. wikipedia.orgspandidos-publications.com Spectrometric studies have confirmed androsterone as the primary backdoor androgen in the human male fetus, underscoring its importance in sexual development. wikipedia.org
Research Findings on the Backdoor Pathway
| Substrate | Enzyme | Product | Significance in Pathway |
|---|---|---|---|
| 17α-hydroxyprogesterone (17OHP) | 5α-reductase type 1 (SRD5A1) | 5α-pregnan-17α-ol-3,20-dione | Initiates the backdoor sequence from a key steroid precursor. wikipedia.orgresearchgate.net |
| 5α-pregnan-17α-ol-3,20-dione | Aldo-keto reductase (AKR1C2/AKR1C4) | 17α-hydroxyallopregnanolone | Prepares the steroid for the crucial lyase reaction. nih.govresearchgate.net |
| 17α-hydroxyallopregnanolone | P450c17 (CYP17A1) | Androsterone | Forms the key C19 intermediate of the backdoor pathway. nih.govresearchgate.net |
| Androsterone | 17β-hydroxysteroid dehydrogenase | 5α-androstane-3α,17β-diol (Androstanediol) | Converts androsterone into the immediate precursor of DHT. wikipedia.orgresearchgate.net |
| 5α-androstane-3α,17β-diol (Androstanediol) | 3α-hydroxysteroid dehydrogenase | Dihydrotestosterone (DHT) | Forms the final, most potent androgen via this pathway. nih.govresearchgate.net |
Metabolic Fates and Conjugation of Androstan 17 One and Its Isomers
Reductive and Oxidative Metabolic Transformations
The metabolic processing of androstan-17-one isomers is a dynamic interplay of reduction and oxidation, primarily at the C-3 and C-17 positions. These reactions are catalyzed by hydroxysteroid dehydrogenases (HSDs), a superfamily of enzymes with distinct substrate and cofactor specificities.
Androstan-17-ones are readily interconverted with their corresponding hydroxylated forms, the androstanediols. This reversible reaction is a critical control point in androgen metabolism. For instance, androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) can be formed from 5α-androstane-3,17-dione through the action of a reductase. nih.gov Conversely, androsterone can be oxidized back to 5α-androstane-3,17-dione. oup.com
The interconversion between 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone or DHT) and 5α-androstane-3α,17β-diol (3α-androstanediol) is catalyzed by 3α-hydroxysteroid oxidoreductases. nih.gov Similarly, 3β,5β-androstanediol can be converted to epietiocholanolone (B1201996) (3β-hydroxy-5β-androstan-17-one) by 17β-hydroxysteroid dehydrogenase. wikipedia.org In the prostate, androsterone can be metabolized to 5α-androstane-3α,17β-diol (androstanediol). oup.com
Research has shown that in rat ventral prostate, 5α-androstane-3β,17β-diol is metabolized to several compounds, including 17β-hydroxy-5α-androstan-3-one and 3β-hydroxy-5α-androstan-17-one. nih.gov The main metabolite of 5α-androstane-3α,17β-diol in the prostate is 17β-hydroxy-5α-androstan-3-one. nih.gov In the liver, the primary less polar metabolite of 5α-androstane-3β,17β-diol is 3β-hydroxy-5α-androstan-17-one. nih.gov
| Precursor | Enzyme | Metabolite | Tissue/Organism |
|---|---|---|---|
| 5α-androstane-3,17-dione | Reductase | Androsterone (3α-hydroxy-5α-androstan-17-one) | Fungus (Penicillium lanosocoeruleum) |
| Androsterone | Oxidase | 5α-androstane-3,17-dione | Rat Prostate |
| 17β-hydroxy-5α-androstan-3-one (DHT) | 3α-hydroxysteroid oxidoreductase | 5α-androstane-3α,17β-diol (3α-androstanediol) | Rat Kidney |
| 3β,5β-androstanediol | 17β-hydroxysteroid dehydrogenase | Epietiocholanolone (3β-hydroxy-5β-androstan-17-one) | Liver |
| 5α-androstane-3β,17β-diol | Not specified | 3β-hydroxy-5α-androstan-17-one | Rat Liver |
The enzymes involved in this compound metabolism exhibit a high degree of stereospecificity, meaning they selectively produce or act upon specific stereoisomers. This specificity is crucial in determining the biological activity of the resulting metabolites.
For example, the reduction of the 3-keto group of 5α-androstane-3,17-dione by fungal enzymes can lead to the formation of 3α-hydroxy-17a-oxa-D-homo-5α-androstan-17-one. nih.gov This indicates a preference for the formation of the 3α-alcohol. In another instance, the biotransformation of epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) by Penicillium lanosocoeruleum yields 3β-hydroxy-17a-oxa-D-homo-5α-androstan-17-one, preserving the 3β-hydroxyl configuration. nih.gov
The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) demonstrates specificity in its oxidative and reductive activities. It is expected to preferentially use NAD+ for the oxidation of 3β-hydroxy steroids and NADPH for the reduction of 3-ketosteroids. uniprot.org This specificity ensures the correct balance of steroid hormones.
Furthermore, studies on the metabolism of steroidal spiro-3ξ-oxiranes by Mycobacterium aurum revealed a highly regiospecific hydrolysis of the epoxide ring, leading to the formation of a single stereoisomer, 3β-(hydroxymethyl)-3α-hydroxy-5α-androstane-17-one, from two different starting epimers. capes.gov.br This highlights the precise control exerted by microbial enzymes over stereochemical outcomes.
Conjugation Pathways for this compound Derivatives
To increase their water solubility and facilitate their elimination from the body, this compound metabolites undergo conjugation reactions, primarily glucuronidation and sulfation.
Glucuronidation is a major pathway for the clearance of this compound metabolites. wikipedia.org This process involves the attachment of glucuronic acid to a hydroxyl group on the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The resulting glucuronide conjugates are highly water-soluble and are readily excreted in the urine. hmdb.ca
Androsterone is conjugated to form androsterone glucuronide. wikipedia.org In humans, UGT2B15 and UGT2B17 are the primary enzymes responsible for the glucuronidation of androsterone. foodb.ca Similarly, etiocholanolone (B196237) is also excreted as a glucuronide conjugate. wikipedia.org
Studies have shown that in rat prostate cells, androstanediol is preferentially converted to androstanediol 17-glucuronide over the 3-glucuronide isomer. nih.gov This suggests a selective glucuronidation process within this tissue. The conversion rates of DHT, androstanediol, and androsterone to their glucuronide conjugates in prostate cells were found to be 0.22%, 3.5%, and 0.24% per 10 million cells, respectively, indicating that androstanediol is a preferred substrate for glucuronidation under these conditions. nih.gov
| Steroid | Enzyme | Conjugate | Significance |
|---|---|---|---|
| Androsterone | UGT2B15, UGT2B17 | Androsterone glucuronide | Major urinary metabolite |
| Etiocholanolone | UGTs | Etiocholanolone glucuronide | Urinary excretion |
| Androstanediol | Glucuronyl transferase | Androstanediol 17-glucuronide | Predominant isomer in rat prostate |
Sulfation is another important conjugation pathway for this compound derivatives. wikipedia.org This reaction is catalyzed by sulfotransferase enzymes (SULTs), which transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid.
Androsterone is sulfated to form androsterone sulfate (B86663). wikipedia.orgontosight.ai Androsterone sulfate is a significant androgen metabolite found in the blood. hmdb.ca Dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase is known to catalyze the sulfation of DHEA and is a cognate substrate for this enzyme. hmdb.ca The sulfated forms of steroids like androsterone can act as a reservoir, from which active hormones can be regenerated. ontosight.ai
Metabolites of certain synthetic steroids, such as methenolone (B1676379), also undergo sulfation. For instance, the sulfate analogs of methenolone and 1-methylene-5α-androstan-3α-ol-17-one have been identified as major metabolites. nih.gov
Tissue-Specific Metabolic Handling of this compound
The metabolism of this compound and its isomers varies significantly between different tissues, reflecting the specific enzymatic machinery and physiological roles of each tissue.
The liver is a primary site for steroid metabolism, characterized by extensive phase 1 and phase 2 reactions. nih.gov It has high levels of 5β-reductase, leading to the production of 5β-reduced androgens like etiocholanolone. nih.gov The liver is also a major site of glucuronidation and sulfation, preparing the steroid metabolites for excretion. wikipedia.orgontosight.ai In vitro studies with rat liver have shown that 3β-hydroxy-5α-androstan-17-one is a major metabolite of 5α-androstane-3β,17β-diol. nih.gov
The prostate is a key target tissue for androgens, and its metabolic activity is geared towards the production of the potent androgen DHT. nih.gov However, it also metabolizes androgens into less active or inactive forms. Human prostate tissue can convert testosterone (B1683101) into various metabolites, including androsterone (3α-hydroxy-5α-androstan-17-one). nih.govtandfonline.com Studies have shown that normal and hyperplastic prostate tissues have different rates of testosterone metabolism, with hyperplastic tissue showing more extensive conversion. nih.govtandfonline.com Furthermore, rat prostate cells can selectively convert androstanediol to its 17-glucuronide conjugate, highlighting a specific metabolic pathway within this tissue. nih.gov
Hepatic Metabolism and Enzyme Systems
The liver is the primary site for the metabolism of androgens, accounting for the majority of their systemic clearance. Hepatic enzymes catalyze a range of modifications to the this compound structure, significantly altering its biological activity and facilitating its elimination from the body.
Incubations of epiandrosterone (3β-hydroxy-5α-androstan-17-one) with human liver S9 fractions have demonstrated that the main transformations involve the production of 17β-hydroxylated derivatives, as well as 7α- and 16α-hydroxylated metabolites. These reactions are dependent on cofactors such as NADPH. The conversion of the 17-oxo group to a 17β-hydroxyl group is carried out by 17β-hydroxysteroid dehydrogenases (17β-HSD). Hydroxylation at other positions is primarily mediated by the cytochrome P450 (CYP) family of enzymes. Specifically, CYP7B1 and CYP3A4 have been identified as responsible for 7α-hydroxylation, while CYP3A4 or CYP3A5 may be involved in other hydroxylation steps.
Androsterone (3α-hydroxy-5α-androstan-17-one), a key isomer, is a known metabolite of testosterone and dihydrotestosterone (B1667394) (DHT). It can also be synthesized from androstenedione (B190577) through the action of 5α-reductase, which forms 5α-androstanedione, followed by conversion by 3α-hydroxysteroid dehydrogenase.
The final and most critical step in hepatic metabolism is conjugation. This phase II reaction renders the steroid metabolites water-soluble, preparing them for urinary excretion. Androsterone is extensively conjugated to form androsterone glucuronide and androsterone sulfate. The process of glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), which attach glucuronic acid to the steroid molecule. Sulfation is another key conjugation pathway.
The table below summarizes the key enzymes and the resulting metabolites from the hepatic metabolism of epiandrosterone.
| Precursor | Enzyme System | Metabolite(s) | Reference |
| Epiandrosterone (EpiA) | 17β-hydroxysteroid dehydrogenase | 17β-hydroxylated derivatives | |
| Epiandrosterone (EpiA) | CYP7B1 or CYP3A4 | 7α-hydroxy-EpiA | |
| Epiandrosterone (EpiA) | CYP3A4 or CYP3A5 | Other hydroxylated metabolites | |
| Epiandrosterone (EpiA) | 11β-HSD1 | 7-oxo-EpiA (via 7-hydroxy intermediates) |
Metabolism in Peripheral Steroidogenic Tissues
While the liver is the central organ for steroid metabolism, various peripheral tissues also possess the enzymatic machinery to metabolize this compound and its isomers. These tissues include the prostate, adrenal glands, and skin. This localized metabolism can play a significant role in modulating androgenic effects at the tissue level.
Research on human prostate cancer tissue has identified the presence of several this compound isomers, including androsterone and 5-androstan-3,17-dione, within both the peripheral and transition zones of the prostate. Studies involving the incubation of prostate tissue homogenates with steroid precursors like 17-hydroxypregnenolone demonstrated the local formation of androsterone. This indicates that the prostate can synthesize androgens de novo through pathways involving this compound intermediates.
Furthermore, studies using rat prostate cells have highlighted the importance of local conjugation. In these cells, androstanediol is preferentially converted to androstanediol 17-glucuronide, suggesting that glucuronidation is a significant metabolic pathway within the prostate itself, potentially regulating the local concentration of active androgens.
Recent findings have also illuminated an "alternate" or "backdoor" pathway of androgen synthesis that bypasses testosterone as an intermediate in the formation of the potent androgen DHT. In this pathway, androsterone is considered a key circulating androgen that can be converted to DHT in peripheral tissues. This pathway is active in various mammalian tissues and contributes to virilization.
In the follicular tissues of the Japanese quail, which are active sites of steroidogenesis, androstenedione is metabolized into several compounds, including testosterone, 5β-androstane-3,17-dione, and 3β-hydroxy-5β-androstan-17-one. This demonstrates the activity of enzymes such as 17β-hydroxysteroid dehydrogenase and 5β-reductase in non-mammalian steroidogenic tissues as well.
The following table details the metabolites formed from androstenedione in the follicular tissues of the Japanese quail.
| Precursor | Tissue | Metabolite | Enzyme Activity | Reference |
| Androstenedione | Quail Follicular Theca & Granulosa Layers | Testosterone | 17β-Hydroxysteroid dehydrogenase | |
| Androstenedione | Quail Follicular The |
Enzymatic Regulation and Control of Androstan 17 One Metabolism
Regulatory Enzymes Governing Androstan-17-one Levels
The concentration of this compound within cells is primarily determined by the activity of two main classes of enzymes: 5α-reductases and hydroxysteroid dehydrogenases. These enzymes are responsible for both the synthesis and the subsequent interconversion of this compound.
Regulation of 5α-Reductase Activity
The 5α-reductase enzyme family, comprising three isoenzymes (SRD5A1, SRD5A2, and SRD5A3), plays a pivotal role in androgen and estrogen metabolism. wikipedia.org These enzymes catalyze the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT), a crucial step that can also lead to the formation of other 5α-reduced steroids like this compound. wikipedia.orgwikipedia.org The activity of these isoenzymes is a key determinant of the rate of this compound synthesis.
The regulation of 5α-reductase is multifaceted. The expression of its isoenzymes is tissue-specific. nih.gov For example, SRD5A2 is the predominant isoform in the normal prostate, while SRD5A1 expression increases during prostate cancer progression. nih.govoup.com This differential expression suggests a complex transcriptional regulation.
Inhibitors of 5α-reductase are a primary means of controlling the production of 5α-reduced androgens. These inhibitors can be steroidal, like finasteride (B1672673) and dutasteride (B1684494), or non-steroidal. wikipedia.org Finasteride primarily inhibits the type 2 and 3 isoenzymes, while dutasteride inhibits all three. wikipedia.org These compounds act as competitive inhibitors, binding to the enzyme's active site. nih.gov
| 5α-Reductase Isoenzyme | Primary Tissue Distribution | Known Regulators/Inhibitors |
| Type 1 (SRD5A1) | Skin, liver, brain, prostate (increased in cancer). nih.govoup.comfrontiersin.org | Dutasteride. wikipedia.org |
| Type 2 (SRD5A2) | Prostate, seminal vesicles, hair follicles, liver. nih.govfrontiersin.org | Finasteride, Dutasteride. wikipedia.org |
| Type 3 (SRD5A3) | Multiple tissues. wikipedia.org | Finasteride, Dutasteride. wikipedia.org |
Control of Hydroxysteroid Dehydrogenase Activities
Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the interconversion of steroids. In the metabolism of this compound, 3α-HSD, 3β-HSD, and 17β-HSD are of particular importance. ebi.ac.ukwikipedia.org These enzymes regulate the conversion of this compound to other androstane (B1237026) derivatives such as androsterone (B159326) and androstanediol. ebi.ac.ukoup.com
The activity of HSDs is dependent on the availability of coenzymes, primarily NAD+/NADH and NADP+/NADPH. uniprot.orguniprot.org The cellular ratio of these coenzymes can therefore influence the direction of the steroid conversion. For instance, a high NADPH/NADP+ ratio would favor reduction reactions. The expression of different HSD isoforms is tissue-specific and can be regulated by hormones and other factors, providing another layer of control. plos.org For example, 3β-hydroxysteroid dehydrogenase (3βHSD) is crucial for the metabolism of androstenone in pig liver. nih.gov
| Enzyme | Function in this compound Metabolism | Cofactor |
| 3α-HSD | Interconversion with androsterone. ebi.ac.uk | NAD(P)H/NAD(P)+ |
| 3β-HSD | Interconversion with epiandrosterone (B191177). wikipedia.org | NAD+/NADH |
| 17β-HSD | Interconversion with androstanediol. wikipedia.org | NAD(P)H/NAD(P)+ |
Endogenous Modulators of this compound Enzymatic Conversion
The enzymatic pathways that metabolize this compound are influenced by a variety of endogenous molecules that can act as either activators or inhibitors. These modulators fine-tune the activity of 5α-reductase and HSDs, thereby controlling the local concentrations of this compound.
For example, certain steroids can act as competitive inhibitors. High levels of progesterone (B1679170) or estradiol (B170435) can compete with testosterone for the 5α-reductase enzyme, thus reducing the formation of 5α-reduced steroids. unimi.it Additionally, some studies have identified alpha-estradiol as a weak estrogen and a 5α-reductase inhibitor. medchemexpress.com DHEA has been shown to inhibit the metabolism of 3α-Adiol by 17βHSDXI. oup.com
Transcriptional and Post-Translational Regulation of Related Enzymes
The long-term control of this compound metabolism is managed through the transcriptional and post-translational regulation of the involved enzymes. The genes encoding 5α-reductase and HSDs are regulated by various transcription factors. For instance, the androgen receptor (AR) directly regulates the expression of SRD5A1 and SRD5A2 genes. nih.govoup.com Specifically, AR activation induces SRD5A1 expression but represses SRD5A2, creating a feedback loop where androgens control their own synthesis. nih.govoup.comresearchgate.net Antiandrogens like bicalutamide (B1683754) and enzalutamide (B1683756) can block this AR-mediated regulation. nih.govoup.com
Post-translational modifications also play a significant role in regulating enzyme activity. These modifications can include phosphorylation, glycosylation, and methylation, which can alter the enzyme's catalytic efficiency, stability, or subcellular localization. mybiosource.com For example, research suggests that the heterogeneity of 3β-HSD may be due to post-translational modifications affecting the C-termini of the type I and II enzymes, which could represent another level of enzyme activity regulation. drugbank.comtandfonline.com Short-term stimulation with cAMP has been shown to inhibit HSD3B2 activity, possibly through post-translational modification or regulation at the cofactor or substrate level. plos.org
Biological Interrelationships and Physiological Contexts of Androstan 17 One
Role as an Intermediate in Broader Steroidogenic Networks
Androstan-17-one isomers are key intermediates in the metabolic pathways of androgens. wikipedia.orgebi.ac.uk They are primarily known as metabolites of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.orgebi.ac.ukebi.ac.ukebi.ac.uk The production of these compounds allows for the deactivation and eventual excretion of more potent androgens. wikipedia.org However, this is not a one-way street; for instance, 3α-hydroxy-5α-androstan-17-one (androsterone) can be converted back into the potent androgen DHT. wikipedia.orgebi.ac.ukebi.ac.uk This reversible conversion is facilitated by enzymes such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, positioning androsterone (B159326) not just as a terminal metabolite but as a crucial intermediate in androgen synthesis. wikipedia.orgebi.ac.uk
A significant aspect of its role is its involvement in what is known as the "backdoor pathway" of androgen synthesis. wikipedia.orgmdpi.com This pathway bypasses the conventional route that involves testosterone as the immediate precursor to DHT. wikipedia.orgebi.ac.ukmdpi.com In this alternative pathway, androsterone is a key steroid that can be converted to DHT. wikipedia.orgmdpi.com Spectrometric studies have identified androsterone as the primary backdoor androgen in the human male fetus, highlighting its importance in developmental processes. wikipedia.org
Androstenedione (B190577) (androst-4-ene-3,17-dione) is another closely related compound that serves as a central intermediate in the biosynthesis of both androgens and estrogens. mdpi.comwikipedia.org It is a direct precursor to testosterone and estrone. wikipedia.org Its 5α-reduced metabolite, 5α-androstanedione, is an intermediate in the synthesis of androsterone. wikipedia.org The intricate connections between these compounds underscore the complexity of steroidogenic networks.
| Compound | Precursor(s) | Metabolite(s) | Key Pathway Involvement |
|---|---|---|---|
| Androsterone (3α-hydroxy-5α-androstan-17-one) | Testosterone, Dihydrotestosterone (DHT), Androstenedione | Dihydrotestosterone (DHT), Androstanediol | Classic and "Backdoor" Androgen Synthesis wikipedia.orgmdpi.com |
| Epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) | Dehydroepiandrosterone (B1670201) (DHEA), Androstanedione | Androstanediol | Androgen Metabolism wikipedia.org |
| Androstenedione | Dehydroepiandrosterone (DHEA), 17α-hydroxyprogesterone | Testosterone, Estrone, 5α-androstanedione | Central Precursor in Steroidogenesis mdpi.comwikipedia.org |
Investigations in Animal Models (Focus on non-clinical, mechanistic studies)
Mechanistic studies in various animal models have been crucial for elucidating the metabolism and specific roles of this compound and its derivatives.
Pig: In pigs, the metabolism of androstane (B1237026) steroids is of significant economic interest due to "boar taint," an unpleasant odor in the meat of some uncastrated male pigs. plos.orgmdpi.com This taint is caused by the accumulation of skatole and androstenone (5α-androst-16-en-3-one) in adipose tissue. plos.orgnih.gov Studies using primary cultured pig hepatocytes have shown that androstenone is metabolized to its 3β-hydroxy form, 5α-androst-16-en-3β-ol, a process involving the 3β-hydroxysteroid dehydrogenase (3βHSD) enzyme. plos.orgnih.govresearchgate.net Understanding these metabolic pathways is key to developing strategies to reduce boar taint. plos.org
Mouse: Androsterone has been identified as a metabolite in Mus musculus. ebi.ac.uk Studies in mice have been instrumental in demonstrating the anticonvulsant properties of androsterone and its enantiomer in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. ebi.ac.ukebi.ac.ukebi.ac.uk
Cattle: In cattle, androstenedione is metabolized to compounds such as oestradiol-17α and epitestosterone. wikipedia.org Following the administration of steroid combinations to cattle, urinary metabolites identified include 5β-androstane-3α,17α-diol. ugent.be
Sheep: Androgen metabolism in sheep presents some unique characteristics compared to other animals. nih.gov Following administration of testosterone, the principal metabolite identified is epitestosterone, indicating that conversion to 17α-hydroxysteroids is a major metabolic route. nih.gov Other metabolites found in both urine and bile include androsterone, etiocholanolone (B196237), and 5β-androstane-3α,17β-diol. nih.gov Furthermore, studies have shown that adult sheep erythrocytes can metabolize dihydrotestosterone to 5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol, highlighting the role of blood in steroid homeostasis in this species. publish.csiro.au
Studies in Lower Vertebrates and Invertebrates
The study of this compound and its related compounds in lower vertebrates and invertebrates has revealed diverse physiological roles, particularly in chemical communication and reproductive processes. These investigations highlight the evolutionary conservation and species-specific adaptations of steroid-based signaling mechanisms.
In fish, which represent some of the earliest evolving vertebrates, steroids excreted into the aquatic environment often function as pheromones, guiding reproductive behaviors. nih.gov For instance, in the common goldfish (Carassius auratus), the androstane, androstenedione, is produced by mature males and is known to promote aggression. nih.gov Similarly, the round goby (Neogobius melanostomus) and the African cichlid (Haplochromis burtoni) also exhibit responses to steroid hormones, indicating that many teleost species have evolved specialized steroid chemoreceptors. nih.gov Research on the black goby (Gobius jozo) has shown that reproductively mature males produce 3α-hydroxy-5β-androstan-17-one 3-glucosiduronate (etiocholanolone glucosiduronate), a conjugated steroid that attracts reproductive females. oup.com Further studies on the round goby have identified that males release both free and conjugated forms of 3α-hydroxy-5β-androstane-11,17-dione (11-oxo-etiocholanolone), which act as a pheromonal signal to attract females. oup.comresearchgate.net Olfactory epithelium recordings in the round goby have demonstrated sensitivity to androgens with a 5β-reduced and 3α-hydroxyl configuration, including 3α-hydroxy-5β-androstan-17-one (etiocholanolone). oup.com
In amphibians, such as the bullfrog, the brain possesses enzymes like 5α-reductase and 17β-oxidoreductase, which are involved in androgen metabolism. oup.com This suggests that local metabolism of androgens within the central nervous system is a key feature in vertebrates. oup.com Studies in reptiles, like the common snapping turtle (Chelydra serpentina), have explored the role of androgens in sex determination. sigmaaldrich.com In birds, such as the Japanese quail (Coturnix coturnix japonica), the cloacal gland is an androgen-dependent structure. bioscientifica.com While 5α-reduced metabolites of testosterone are potent androgens, 5β-metabolites are generally considered inactive in this species. bioscientifica.com However, 5α-Androstane-3β-ol-17-one has been shown to stimulate some growth of the cloacal gland. bioscientifica.com
Research in invertebrates has also provided insights into the metabolism and function of androstane-related compounds. In the freshwater ramshorn snail (Marisa cornuarietis), androstenedione is metabolized into different compounds in males and females. wikipedia.org Studies using the mysid shrimp (Neomysis integer) and the blowfly (Lucilia sericata) as invertebrate models have demonstrated the conversion of β-testosterone to androstenedione and β-boldenone, pathways also observed in vertebrates. researchgate.net Furthermore, research involving the expression of human steroidogenic enzymes in insect cells (Spodoptera frugiperda, Sf-9) has utilized 5α-androstan-3β-ol-17-one as a substrate to study enzyme kinetics, highlighting the conservation of these biochemical pathways across distant taxa. nih.gov
Table 1: Research Findings on this compound and Related Compounds in Lower Vertebrates and Invertebrates
Advanced Research Methodologies for Androstan 17 One Analysis
Spectrometric Techniques for Characterization and Quantification
Spectrometry is a cornerstone in the analysis of steroids like Androstan-17-one, enabling both the elucidation of their chemical structures and the measurement of their concentrations in complex biological matrices.
Mass spectrometry (MS) is a powerful analytical tool for steroid analysis, offering high sensitivity and the ability to measure multiple analytes simultaneously. researchgate.net When coupled with chromatographic separation, MS, particularly tandem mass spectrometry (MS/MS), provides exceptional specificity, which is essential for distinguishing between structurally similar steroid metabolites. researchgate.netresearchgate.net This capability is fundamental to the field of steroidomics, the comprehensive analysis of steroids in biological systems. researchgate.net
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has become a preferred method for the identification and characterization of steroids, offering advantages over traditional gas chromatography-mass spectrometry techniques. nih.govacs.org This method is particularly valuable in steroid metabolomics and doping control analysis. nih.govacs.org Positive ion ESI-MS/MS is often considered the most promising approach for developing liquid chromatography-mass spectrometry (LC-MS) methods for steroid glucuronides, as it produces abundant and structurally specific product ions. researchgate.net
The fragmentation patterns generated in ESI-MS/MS are highly characteristic of the steroid's structure. For instance, the technique can effectively differentiate between 5α- and 5β-isomers of androstan-17-ol-3-ones due to significant differences in the relative abundance of product ions. nih.govacs.org Derivatization of hydroxyl groups with reagents like picolinic acid can be employed to form picolinate (B1231196) esters, enhancing detection sensitivity for certain androgens. nih.gov
| Precursor Ion Type | Characteristic Product Ions (m/z) | Structural Feature Indicated |
|---|---|---|
| Androst-1,4-diene-17β-ol-3-one (e.g., Boldenone) | 121, 135, 147 | Double bonds at C-1 and C-4 |
| Androstadiene with double bonds at C-4 and C-9 | 145, 147 | Double bonds at C-4 and C-9 |
| Androstadiene with conjugated double bonds at C-4 and C-6 | 133 | Conjugated double bonds at C-4 and C-6 |
Liquid chromatography combined with time-of-flight mass spectrometry (LC-TOF-MS) is a powerful platform for non-targeted steroid metabolomics. This approach allows for the unbiased exploration of the urinary steroidal profile, capable of detecting thousands of metabolites, including steroid glucuronide and sulfo-conjugates directly. uniroma1.it Techniques like ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-qTOF-MS) are used to generate comprehensive metabolic profiles from biological samples. uniroma1.it This non-targeted strategy is valuable for discovering novel biomarkers and understanding the broader metabolic impact of steroid administration, moving beyond the limitations of analyzing only a predefined list of compounds. uniroma1.it
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for the analysis of steroid hormones. restek.com It is widely used for urinary steroid profiling and plays a key role in the diagnosis of various endocrine disorders. nih.govmdpi.com One of the major advantages of GC with electron ionization (EI) is the high reproducibility of mass spectra, which allows for the identification of compounds by comparing their spectra to established libraries. nih.gov
For GC-MS analysis, steroids like this compound typically require a derivatization step to increase their volatility and improve chromatographic performance. restek.com A common method is silylation, which converts hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.govnist.gov The fragmentation of these derivatives in the mass spectrometer provides valuable structural information. For example, the mass spectrum for the TMS derivative of 5α-Androstan-3α-ol-17-one shows a distinct pattern that aids in its identification. nist.gov
| Parameter | Condition |
|---|---|
| GC Column | HP5-MS capillary column (or similar) |
| Injector Temperature | 280-285 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp 50-200 °C, ramped to 285-320 °C |
| Carrier Gas | Helium |
| MS Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic compounds, including this compound. jchps.comcore.ac.uk While mass spectrometry provides information on mass and fragmentation, NMR gives precise details about the molecular structure, such as the connectivity of atoms and the stereochemistry of the molecule. core.ac.uk
The process involves analyzing various NMR spectra. A 1D ¹H NMR spectrum provides information about the different types of protons in the molecule and their electronic environments. jchps.comslideshare.net The number of signals, their positions (chemical shift), and their splitting patterns (coupling constants) are all used to piece together the structure. jchps.com
For complex molecules like steroids, 2D NMR experiments are essential. researchgate.net Techniques such as COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. An even more powerful tool is HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds, allowing the entire carbon skeleton to be mapped out. core.ac.ukresearchgate.net This comprehensive data set allows for the unambiguous assignment of the this compound structure and the characterization of its metabolites or synthetic impurities. nih.gov
Mass Spectrometry (MS and MS/MS) Applications in Steroid Metabolomics
Chromatographic Separation Techniques
Due to the presence of numerous structural isomers and stereoisomers within the steroid family, chromatographic separation is a critical prerequisite for accurate analysis by mass spectrometry. thermofisher.com Isomers of this compound, such as its 5α- and 5β-epimers, often exhibit nearly identical mass spectra and can only be distinguished by their different retention times on a chromatographic column. nih.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common techniques used. thermofisher.com The choice of column chemistry is vital for achieving separation. While traditional C18 columns are widely used, other stationary phases can offer unique selectivity for challenging separations. For instance, biphenyl (B1667301) bonded phases provide alternative selectivity for aromatic and moderately polar analytes, which can enhance the resolution of structural isomers. thermofisher.com
Furthermore, specialized polymeric organic phases have been developed that demonstrate superior separation capabilities for steroid isomers. A carbazole-based polymer-immobilized silica (B1680970) column has shown the ability to achieve complete separation of 17α- and 17β-estradiols, a notoriously difficult pair to resolve, highlighting the potential of novel stationary phases for complex steroid analysis. nih.gov Both reversed-phase and normal-phase liquid chromatography can be employed, with the choice of mobile phase composition being critical for optimizing the separation of specific steroid compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) for Fractionation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of this compound and its derivatives from complex biological matrices. The primary objective of preparative HPLC in this context is the isolation of these compounds for subsequent analysis. The process involves injecting a sample into a column packed with a stationary phase, and a liquid mobile phase is then pumped through the column. The differential partitioning of the sample components between the stationary and mobile phases leads to their separation.
The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that are optimized to achieve high resolution and efficient separation. For steroid analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. This allows for the effective separation of steroids based on their hydrophobicity.
A key advantage of HPLC is its ability to handle small sample volumes and provide highly purified fractions. This is particularly important when dealing with precious biological samples where the concentration of steroids may be very low. The collected fractions can then be subjected to further analysis, such as mass spectrometry for structural elucidation or immunoassays for quantification.
Table 1: HPLC Parameters for Steroid Fractionation
| Parameter | Description | Typical Conditions for this compound |
| Column | The heart of the HPLC system where separation occurs. | C18 reversed-phase column |
| Mobile Phase | The solvent that moves the sample through the column. | A gradient of water and an organic solvent like acetonitrile (B52724) or methanol. |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.5 - 2.0 mL/min |
| Detector | Used to detect the compounds as they elute from the column. | UV detector (e.g., at 210 nm) or a mass spectrometer. |
| Fraction Collection | The process of collecting the separated compounds. | Automated fraction collectors are used to collect peaks at specific retention times. |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.com This technique is widely used in doping control and metabolic studies due to its high sensitivity and specificity. nih.gov
Prior to GC analysis, this compound and its metabolites are typically derivatized to increase their volatility and improve their chromatographic behavior. Trimethylsilyl (TMS) ether derivatives are commonly prepared for this purpose. The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase.
The retention time, which is the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. For unambiguous identification and structural elucidation, the GC is often coupled to a mass spectrometer. The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum, which serves as a molecular fingerprint.
GC-MS has been instrumental in identifying and quantifying this compound and its metabolites in various biological samples, including urine and blood. nih.gov For instance, a study on the in vivo metabolism of 5α-androst-2-en-17-one utilized GC-MS to identify and characterize urinary metabolites. nih.gov
Isotope Labeling and Tracer Studies in Metabolic Research
Isotope labeling and tracer studies are indispensable for elucidating the metabolic fate of this compound in biological systems. ucdavis.eduox.ac.uk These studies involve the administration of an isotopically labeled form of the compound, such as one containing deuterium (B1214612) (²H) or carbon-13 (¹³C), and then tracing its transformation into various metabolites. nih.gov
By using stable isotopes, researchers can distinguish between endogenously produced steroids and the metabolites derived from the administered labeled compound. This is crucial for accurately mapping metabolic pathways and understanding the kinetics of metabolic processes. ucdavis.edu
Mass spectrometry is the primary analytical technique used in these studies. The mass spectrometer can differentiate between the labeled and unlabeled molecules based on their mass-to-charge ratio. This allows for the identification and quantification of the various metabolites formed from the labeled precursor. nih.gov
A notable application of this methodology was in the reinvestigation of the metabolism of 5α-androst-2-en-17-one, where oral administration of a twofold-deuterated version of the compound led to the identification of over 15 different labeled metabolites in urine. nih.gov This study highlighted the power of isotope labeling in uncovering previously unknown metabolic pathways. nih.gov
Bioassays for Functional Activity Assessment (e.g., Yeast Androgen Assay)
Bioassays are essential for assessing the functional activity of this compound and its metabolites. These assays measure the biological response of a living system to a particular compound. The Yeast Androgen Assay (YAS) is a widely used in vitro bioassay for determining the androgenic activity of substances. nih.govresearchgate.net
The YAS utilizes genetically modified yeast cells that contain the human androgen receptor (AR) and a reporter gene, such as β-galactosidase or green fluorescent protein (GFP). When an androgenic compound binds to the AR, it triggers a cascade of events that leads to the expression of the reporter gene. The level of reporter gene expression is proportional to the androgenic activity of the compound. nih.gov
This assay is valuable for screening compounds for their ability to act as androgen receptor agonists (activators) or antagonists (inhibitors). nih.gov It is a relatively rapid, sensitive, and specific method for assessing the androgenic potential of this compound and its metabolites. nih.gov The YAS has been successfully used to evaluate the androgenic potential of various steroids and their metabolites in urine samples. researchgate.net
Table 2: Comparison of Bioassay Reporter Genes
| Reporter Gene | Principle | Advantages | Disadvantages |
| β-galactosidase | Enzymatic reaction that produces a colored product. | Well-established, quantifiable. | Requires cell lysis and substrate addition. nih.gov |
| Green Fluorescent Protein (GFP) | Intrinsically fluorescent protein. | Allows for real-time monitoring in living cells, no substrate needed. | May have lower signal intensity compared to enzymatic assays. nih.gov |
| Luciferase | Enzyme that produces light through a chemical reaction. | High sensitivity, wide dynamic range. | Requires cell lysis and substrate addition. nih.gov |
In Vitro and Ex Vivo Model Systems for Metabolic Studies
In vitro and ex vivo model systems are crucial for studying the metabolism of this compound in a controlled environment, providing insights into the enzymatic processes involved in its transformation.
Cultured cell lines and primary cell cultures are valuable in vitro models for investigating the metabolism of this compound. nih.gov These models allow researchers to study the metabolic pathways in specific cell types under defined conditions. researchgate.net
Primary cell cultures are derived directly from tissues and more closely represent the in vivo environment. However, they have a limited lifespan and can be challenging to maintain.
Immortalized cell lines , on the other hand, can be cultured indefinitely and provide a more consistent and reproducible experimental system. Human adrenocortical cell lines, for example, are used to study steroidogenesis and the metabolism of androgens. nih.gov
These cell-based models are used to identify the enzymes responsible for metabolizing this compound and to characterize the resulting metabolites. They are also employed to investigate the regulation of these metabolic pathways by various factors. researchgate.net
Subcellular fractions, particularly liver S9 fractions, are widely used ex vivo systems for studying drug and steroid metabolism. The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9,000g. wikipedia.org It contains a rich mixture of metabolic enzymes, including both microsomal (Phase I) and cytosolic (Phase II) enzymes. wikipedia.orgnih.gov
This makes the S9 fraction a comprehensive in vitro system for studying the complete metabolic profile of a compound. nih.gov Liver S9 fractions are used to assess the metabolic stability of this compound and to identify its major metabolites. researchgate.net These studies provide valuable information for predicting the in vivo metabolism and clearance of the compound. researchgate.net The use of S9 fractions is a cost-effective and high-throughput method for screening the metabolic fate of new chemical entities. nih.gov
Microbiological Transformation Methodologies for Steroid Modifications
Microbiological transformation serves as a powerful tool for the structural modification of steroids, offering high regio- and stereoselectivity that is often difficult to achieve through chemical synthesis. These biotransformations, carried out by whole-cell microorganisms or isolated enzymes, can introduce a variety of functional groups, such as hydroxyl groups, or perform reductions and oxidations at specific positions on the steroid nucleus. In the context of this compound and its derivatives, several fungal and bacterial species have been investigated for their ability to catalyze such modifications. These processes are crucial for the development of new steroid-based compounds with potential therapeutic applications.
The enzymatic systems within these microorganisms, particularly cytochrome P450 monooxygenases, are responsible for the remarkable specificity of these reactions. Fungi, in particular, are known for their extensive capacity to hydroxylate steroid skeletons at various positions. The following research findings illustrate the application of microbiological methodologies for the modification of this compound and its close structural analogs.
Detailed research has been conducted on the biotransformation of 5α-androstan-17-one and its oxygenated analogs using various fungal species. These studies provide insight into the enzymatic capabilities of these microorganisms and the types of structural modifications they can perform on the androstane (B1237026) framework.
One key study investigated the hydroxylation of 5α-androstane monoketones by the fungus Aspergillus ochraceus. It was found that 5α-androstan-17-one was hydroxylated to yield a dihydroxy derivative, highlighting the specificity of the fungal enzymes.
| Microorganism | Substrate | Product(s) | Reaction Type |
|---|---|---|---|
| Aspergillus ochraceus | 5α-Androstan-17-one | 7β,11α-Dihydroxy-5α-androstan-17-one | Hydroxylation |
In another study, the biotransformation of heterocyclic analogs of 5α-androstan-17-one, specifically 4-oxa- and 6-oxa-5α-androstan-17-one, was explored using the fungus Mucor plumbeus. This research demonstrated that while the fungus metabolized these compounds, hydroxylation was not observed. Instead, the primary transformation was the reduction of the 17-keto group. researchgate.net
| Microorganism | Substrate | Product(s) | Reaction Type |
|---|---|---|---|
| Mucor plumbeus | 4-Oxa-5α-androstan-17-one | 17β-Hydroxy-4-oxa-5α-androstane | Reduction |
| 6-Oxa-5α-androstan-17-one | Metabolized, but specific products not detailed in the same manner | Metabolism |
Further research into the microbiological transformation of other closely related C19 steroids and 5α-androstanes has revealed a broader range of possible modifications. For instance, the fungus Cephalosporium aphidicola has been shown to hydroxylate various androstane structures. frontiersin.org The fermentation of dehydroepiandrosterone (B1670201) (an androstane derivative) with Cephalosporium aphidicola yielded 3β-hydroxyandrost-4-en-17-one and 3β,4β-dihydroxyandrost-5-en-17-one. tandfonline.com Similarly, Penicillium species have demonstrated the ability to perform reductions on the androstane nucleus. Penicillium decumbens can convert several androstene substrates into their 5α-dihydro derivatives. nih.gov Moreover, Penicillium chrysogenum and P. crustosum are capable of reducing the 4,5-double bond of testosterone (B1683101) to produce 5α-dihydrotestosterone and other reduced androstane products. nih.gov These examples underscore the diverse enzymatic machinery present in microorganisms for steroid modification.
Comparative Biochemistry and Evolutionary Perspectives of Androstan 17 One Metabolism
Interspecies Variations in Androstan-17-one Biosynthesis and Metabolism
The biosynthesis and metabolism of this compound and its derivatives exhibit significant variations across different species, reflecting divergent evolutionary paths and physiological needs. In mammals, this compound is a key metabolite of testosterone (B1683101). ebi.ac.uk For instance, in humans, testosterone is converted to 5α-dihydrotestosterone (5α-DHT) and 5β-dihydrotestosterone by 5α-reductase and 5β-reductase, respectively. wikipedia.org Subsequently, 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase are involved in converting these intermediates to androsterone (B159326) (3α-hydroxy-5α-androstan-17-one) and etiocholanolone (B196237) (3α-hydroxy-5β-androstan-17-one). wikipedia.org The liver is a primary site for this metabolism, where these steroids are then conjugated for excretion. ebi.ac.uk In rabbits, the placenta is capable of extensive ring A reduction of androstenedione (B190577), forming metabolites such as 3α-hydroxy-5β-androstan-17-one and 3β-hydroxy-5β-androstan-17-one. ebi.ac.ukebi.ac.uk Pigs exhibit a unique steroid metabolism where the pheromone androstenone (5α-androst-16-en-3-one) is a significant metabolite. plos.orgplos.org The metabolism of androstenone in pig hepatocytes involves the enzyme 3β-hydroxysteroid dehydrogenase (3βHSD). plos.orgnih.gov
In avian species, the metabolic pathways of testosterone differ from those in many mammals. nih.gov Studies on the European starling (Sturnus vulgaris) have shown that testosterone is metabolized to 5α-DHT and various 5β-reduced metabolites, including 5β-androstane-3,17-dione, in the anterior pituitary, hypothalamus, and hyperstriatum. nih.govbioscientifica.com However, the production of 5α-reduced compounds is quantitatively lower compared to 5β-reduced metabolites. nih.govnih.govbioscientifica.com Similarly, in the Japanese quail (Coturnix coturnix japonica), follicular tissues metabolize androstenedione into testosterone, 5β-androstane-3,17-dione, and 3β-hydroxy-5β-androstan-17-one. nih.govscispace.com
Fish also demonstrate distinct patterns of this compound metabolism. In the rainbow trout (Salmo gairdnerii), skin and muscle tissues convert testosterone and androstenedione primarily into 5α-reduced metabolites like 5α-dihydrotestosterone and 5α-androstane-3,17-dione. capes.gov.br In contrast, studies on the winter flounder (Pseudopleuronectes americanus) and Atlantic salmon (Salmo salar) revealed that testosterone metabolites in the bile are predominantly 5β-reduced compounds, including 5β-dihydrotestosterone and 5β-androstane-3α,17β-diol. nih.gov The protogynous grouper (Epinephelus tauvina) shows a shift in testosterone metabolism with sex inversion; the female phase produces 5β-reduced androgens, while the male phase shifts towards 11β-hydroxytestosterone and 11-ketotestosterone. nih.gov
These interspecies differences highlight the diverse roles of this compound and its related compounds in various physiological processes across the animal kingdom.
Table 1: Interspecies Variations in this compound Metabolites
| Species | Primary Tissues/Cells Studied | Key Precursors | Major this compound Related Metabolites |
|---|---|---|---|
| Human (Homo sapiens) | Liver | Testosterone, Dihydrotestosterone (B1667394) | Androsterone (3α-hydroxy-5α-androstan-17-one), Etiocholanolone (3α-hydroxy-5β-androstan-17-one) wikipedia.orgebi.ac.uk |
| Rabbit (Oryctolagus cuniculus) | Placenta | Androstenedione | 3α-hydroxy-5β-androstan-17-one, 3β-hydroxy-5β-androstan-17-one ebi.ac.ukebi.ac.uk |
| Pig (Sus scrofa) | Hepatocytes | Androstenone | 3β-hydroxy-5α-androst-16-ene plos.org |
| European Starling (Sturnus vulgaris) | Anterior Pituitary, Hypothalamus, Hyperstriatum | Testosterone | 5β-androstane-3,17-dione, 5β-dihydrotestosterone nih.govbioscientifica.com |
| Japanese Quail (Coturnix coturnix japonica) | Follicular Tissues | Androstenedione | 5β-androstane-3,17-dione, 3β-hydroxy-5β-androstan-17-one nih.govscispace.com |
| Rainbow Trout (Salmo gairdnerii) | Skin, Muscle | Testosterone, Androstenedione | 5α-androstane-3,17-dione, Androsterone capes.gov.br |
| Winter Flounder (Pseudopleuronectes americanus) | Bile | Testosterone | 5β-dihydrotestosterone nih.gov |
| Grouper (Epinephelus tauvina) | Gonads | Testosterone | 5β-dihydrotestosterone (female phase) nih.gov |
Stereochemical Specificity and Evolutionary Adaptations of Steroidogenic Enzymes
The metabolism of steroids, including the formation of this compound, is governed by enzymes with remarkable stereochemical specificity. worthington-biochem.com This specificity ensures the production of biologically active hormones and their subsequent inactivation. Key enzyme families involved are the hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs), which catalyze the interconversion of keto- and hydroxysteroids. nih.gov
HSDs and AKRs exhibit specificity for the position (regiospecificity) and stereochemistry of the hydroxyl group on the steroid nucleus. oup.com For example, human enzymes AKR1C1 to AKR1C4 display varying ratios of 3-, 17-, and 20-ketosteroid reductase activity, each with a different stereochemical outcome. oup.com A single amino acid change can dramatically alter this specificity. The replacement of Leucine at position 54 in AKR1C1 with the Valine found in AKR1C2 is enough to switch the enzymatic properties to that of AKR1C2. oup.com This high degree of specificity is crucial for regulating the ligand occupancy of steroid receptors. oup.com
The evolution of steroidogenic enzymes is closely linked to the evolution of steroid receptors. It is believed that receptors for adrenal and sex steroids arose from an ancestral nuclear receptor through gene duplications around 540 million years ago. nih.gov Concurrently, many steroidogenic and steroid-inactivating enzymes, including cytochrome P450s and HSDs, also emerged. nih.gov The estrogen receptor appears to be the ancestral steroid receptor. nih.gov Initially, duplicated receptors likely had low ligand specificity. The selective expression of steroid-metabolizing enzymes would have provided the necessary specificity for distinct steroid responses in early vertebrates. nih.gov
The evolution of steroid biosynthesis itself is thought to have bacterial origins, with many key enzyme genes being horizontally transferred to eukaryotes. researchmap.jp The core structure of steroids is synthesized via the cyclization of squalene, a process that requires molecular oxygen. researchmap.jppnas.org This suggests that the acquisition of steroid biosynthesis was a critical adaptation for eukaryotes in an aerobic environment. researchmap.jp The diversification of steroid-modifying enzymes, such as those involved in desaturation, likely occurred independently in different eukaryotic lineages after the last eukaryotic common ancestor (LECA). pnas.org This led to the taxon-specific steroid profiles observed today, for example, cholesterol in metazoans and stigmasterol (B192456) in plants. pnas.org The structural and functional adaptations of mitochondria in steroidogenic cells also highlight evolutionary divergence, with variations in mitochondrial structure and number across different cell types. mdpi.com
This compound in Microbial Steroid Transformation Pathways
Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of transforming steroids, including this compound and its precursors. These microbial transformations are often regio- and stereoselective, mirroring reactions seen in mammalian systems, and are of significant interest for the industrial production of novel steroid-based pharmaceuticals. innovareacademics.in
Filamentous fungi are particularly adept at hydroxylating the steroid skeleton. innovareacademics.in For example, Rhizopus stolonifer and Fusarium lini can hydroxylate trans-androsterone (3β-hydroxy-5α-androstan-17-one) at various positions, such as C-6 and C-7, and can also oxidize the C-3 hydroxyl group. innovareacademics.in Penicillium vinaceum can transform epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one) and androsterone (3α-hydroxy-5α-androstan-17-one) into a mixture of products oxidized at C-3 and C-17. nih.gov This fungus also exhibits Baeyer-Villiger monooxygenase (BVMO) activity, which converts the C-17 ketone to a δ-lactone, a reaction also observed with other Penicillium species. nih.gov Rhizopus arrhizus has been shown to metabolize androst-5-ene-3,17-dione (B1197268) into various hydroxylated products. cdnsciencepub.com
Bacteria also play a crucial role in steroid degradation. The degradation pathways can be either aerobic or anaerobic. Under aerobic conditions, bacteria like Comamonas testosteroni utilize oxygenase-dependent pathways (the 9,10-seco-pathway) to cleave the steroid ring system. nih.gov In this pathway, androst-4-ene-3,17-dione (AD) is a common intermediate. mdpi.com
Under anaerobic conditions, a different, oxygen-independent pathway is employed. Steroidobacter denitrificans, for instance, uses a novel 2,3-seco-pathway to degrade testosterone. nih.gov This pathway involves the initial transformation of testosterone to 1-dehydrotestosterone, which is then reduced and hydrated, ultimately leading to the hydrolytic cleavage of the A-ring. nih.gov Another anaerobic pathway identified in S. denitrificans involves the transformation of androsta-1,4-diene-3,17-dione (B159171) to intermediates like 1α,3β-dihydroxy-5α-androstan-17-one. asm.org Human gut bacteria, such as certain corynebacteria, can also metabolize testosterone, with mixed cultures producing metabolites like 3β-hydroxy-5β-androstan-17-one (epiaetiocholanolone), which may not be formed by pure cultures. oup.com
These microbial pathways highlight the metabolic versatility of microorganisms and their potential for bioremediation and the synthesis of valuable steroid compounds.
Table 2: Microbial Transformations of this compound and Related Steroids
| Microorganism | Substrate | Key Transformation Reactions | Major Products |
|---|---|---|---|
| Rhizopus stolonifer | trans-Androsterone | Hydroxylation | 3β,7β-dihydroxy-5α-androstan-17-one innovareacademics.in |
| Fusarium lini | trans-Androsterone | Hydroxylation, Oxidation | 3β,6β-dihydroxy-5α-androstan-17-one, 6β-hydroxy-5α-androstan-3,17-dione innovareacademics.in |
| Penicillium vinaceum | Epiandrosterone, Androsterone | Oxidation (C-3), Baeyer-Villiger Oxidation (C-17) | Androstanedione, 17a-oxa-d-homo-5α-androstan-3,17-dione, 3-hydroxy-17a-oxa-d-homo-5α-androstan-17-one nih.gov |
| Steroidobacter denitrificans (anaerobic) | Testosterone | Dehydrogenation, Reduction, Hydration, Ring Cleavage | 17-hydroxy-androstan-1,3-dione, secosteroids nih.gov |
| Human Corynebacteria (mixed culture) | Testosterone | Reduction, Oxidation | 3β-hydroxy-5β-androstan-17-one (epiaetiocholanolone) oup.com |
Future Directions in Androstan 17 One Research
Elucidation of Novel Metabolic Enzymes and Pathways
While the primary routes of Androstan-17-one metabolism are established, significant gaps remain in our knowledge of the full enzymatic machinery and alternative metabolic pathways. Future research will likely focus on identifying and characterizing new enzymes that contribute to the diversity of this compound metabolites.
A promising area is the exploration of microbial steroid metabolism. Studies on bacteria such as Steroidobacter denitrificans have revealed novel catabolic pathways for androgens, suggesting the existence of unprecedented enzymatic reactions with potential biotechnological applications. nih.gov The identification of enzymes from diverse microorganisms could introduce new tools for steroid synthesis and degradation. frontiersin.org For instance, research has identified bacterial pathways that can transform testosterone (B1683101) and related androgens under anaerobic conditions, involving enzymes distinct from those in the well-documented aerobic pathways. nih.gov
In humans, the focus is shifting towards understanding alternative routes of androgen synthesis, such as the "backdoor pathway," where precursors are converted to dihydrotestosterone (B1667394) (DHT) without testosterone as an intermediate. mdpi.com Androsterone (B159326) (3α-hydroxy-5α-androstan-17-one), a primary metabolite, is a key component of this pathway. mdpi.com Future work will aim to fully characterize the enzymes involved, their tissue-specific expression, and their contribution to steroid profiles in various physiological and pathological states. mdpi.combioscientifica.com The discovery of novel metabolites, such as 1β-methyl-5α-androstan-17-one-3ζ-sulphate and various hydroxylated forms, underscores the need for continued investigation into phase I and phase II metabolic enzymes, including specific cytochrome P-450 (CYP) isoforms and sulfotransferases. acs.orgwada-ama.orgnih.gov
Table 1: Potential Areas for Discovery of Novel this compound Metabolism
| Research Area | Focus | Potential Outcomes |
| Microbial Biotransformation | Screening diverse microorganisms (e.g., Steroidobacter) for steroid-catabolizing capabilities. | Discovery of novel enzymes and reactions for biotechnological applications. nih.gov |
| Alternative Steroidogenesis | Characterizing the "backdoor pathway" in various human tissues. | Understanding non-classical androgen synthesis in development and disease. mdpi.com |
| Phase I & II Metabolism | Identifying novel CYP450, hydroxysteroid dehydrogenase (HSD), and sulfotransferase enzymes. | Comprehensive mapping of metabolite profiles and their biological significance. acs.orgwada-ama.org |
Advanced Structural and Mechanistic Studies of Enzyme-Substrate Interactions
A deeper understanding of how enzymes recognize and process this compound is crucial for explaining metabolic specificity and designing targeted modulators. Future research will increasingly employ high-resolution structural biology and advanced spectroscopic techniques to dissect these interactions at an atomic level.
The classic "lock and key" model has been refined by the "induced fit" model, which posits that both enzyme and substrate undergo conformational changes upon binding. solubilityofthings.com Future studies will aim to capture these dynamic changes. Techniques like X-ray crystallography of enzyme-substrate complexes can provide static snapshots of the active site, revealing key hydrogen bonds and hydrophobic interactions. researchgate.net For example, structural studies of hydroxysteroid dehydrogenases (HSDs) can elucidate why certain isoforms prefer specific steroid substrates and cofactors, contributing to the directionality of metabolic pathways.
Beyond static structures, molecular dynamics (MD) simulations are becoming indispensable for visualizing the entire catalytic process. researchgate.net These simulations can model the substrate entering the active site, the conformational changes during the reaction, and the product's release. This approach can help explain the catalytic role of remote binding interactions—how parts of the steroid molecule distant from the reaction site contribute to catalytic efficiency by properly orienting the substrate within the active site. pnas.org Such studies are vital for understanding the function of enzymes like ketosteroid isomerase and cytochrome P450c17, which are critical in steroidogenesis. pnas.orgoup.com Integrating kinetic data (kcat and Km) with 3D structural information into databases is a growing effort that will facilitate a more comprehensive understanding of enzyme function. biorxiv.org
Development of Enhanced Analytical Strategies for Comprehensive Steroid Profiling
The accurate and sensitive measurement of this compound and its numerous metabolites in biological matrices is fundamental to both clinical diagnostics and fundamental research. The future of steroid analysis lies in the development of more comprehensive, high-throughput, and sensitive methods. researchgate.net
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the current gold standards. nih.gov However, future strategies will focus on enhancing their capabilities. For instance, the use of novel derivatization agents can improve the ionization and detection of specific metabolites. researchgate.net The development of methods for detecting intact glucuronide and sulfate (B86663) conjugates directly, without prior hydrolysis, is a significant advancement, as it prevents the loss of information and potential underestimation of certain metabolites. acs.org
A particularly promising technique is comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry. nih.gov GC×GC offers superior separation power compared to conventional GC-MS, allowing for the resolution of complex mixtures of steroid isomers and the detection of low-abundance, previously unknown compounds. nih.gov This enhanced resolution can provide highly detailed steroid profiles, creating unique fingerprints that could be associated with specific metabolic states or disorders. nih.gov The goal is to move towards open-ended screening methods that can detect any steroid metabolite present, rather than only a predefined list of targets. acs.organu.edu.au
Table 2: Comparison of Advanced Analytical Techniques for Steroid Profiling
| Technique | Principle | Advantages | Future Applications |
| LC-MS/MS | Liquid chromatography separation followed by mass analysis of parent and fragment ions. | High sensitivity; suitable for conjugated steroids. acs.orgnih.gov | Direct analysis of intact glucuronide and sulfate conjugates; open-ended screening. acs.org |
| GC-MS/MS | Gas chromatography separation with tandem mass spectrometry detection. | High resolution for volatile compounds; established libraries. anu.edu.au | Detection of novel designer steroids and their metabolites using precursor ion scanning. anu.edu.au |
| GC×GC-MS | Two-dimensional gas chromatography providing enhanced separation before mass analysis. | Greatly increased peak capacity and sensitivity; visualization of complex patterns. nih.gov | Non-targeted analysis of the entire steroidome; discovery of new biomarkers. nih.gov |
Further Characterization of Neurosteroid and Pheromonal Mechanisms (non-human/fundamental)
Androsterone, a key 3α-hydroxy derivative of 5α-Androstan-17-one, is recognized as a potent neurosteroid and a putative pheromone. wikipedia.orgnih.gov Future fundamental research will delve deeper into the molecular mechanisms underlying these non-hormonal actions.
As a neurosteroid, androsterone acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgebi.ac.uk This interaction enhances GABAergic inhibition, leading to anticonvulsant and anxiolytic-like effects in animal models. ebi.ac.uknih.gov Future studies will aim to identify the specific binding site(s) for androsterone on the diverse subtypes of the GABA-A receptor complex. This could explain the differential effects of androsterone and its isomers, such as epiandrosterone (B191177). wikipedia.org Research has shown that the unnatural enantiomer of androsterone can be more potent than the natural form, providing a unique tool to probe the stereochemical requirements of the receptor interaction. ebi.ac.uk
The pheromonal role of this compound derivatives, such as androstenol (B1195071) and androsterone, which are found in human skin and secretions, is another area ripe for investigation. wikipedia.orgresearchgate.net While behavioral effects have been observed, the precise molecular targets in the olfactory system remain largely unknown. researchgate.net Fundamental research in animal models will be essential to identify the specific olfactory receptors that bind these compounds and to trace the neural circuits that translate this chemical signal into a behavioral or physiological response.
Computational Modeling and Systems Biology Approaches to Steroidogenesis
The network of enzymatic reactions that constitute steroidogenesis is immensely complex, involving multiple enzymes, substrates, and cellular compartments. nih.gov Understanding the system as a whole requires moving beyond the study of individual components. Systems biology and computational modeling offer powerful tools to achieve this integrated view. researchgate.net
Future efforts will focus on constructing and refining comprehensive computational models of the entire steroidogenic pathway. researchgate.net These models, built using notations like the Edinburgh Pathway Notation, serve as dynamic frameworks that can be parameterized with empirical data from kinetic studies and expression analyses. researchgate.net By creating cell-specific models (e.g., for adrenal or gonadal cells), researchers can simulate the flow of steroids through the network under different conditions. nih.gov
These in silico models have several key applications. They can be used to generate and test hypotheses, for example, by predicting the metabolic consequences of a genetic mutation that impairs a specific enzyme, such as P450c17. oup.comregulations.gov This can help explain the biochemical basis of disorders of steroidogenesis. nih.gov Furthermore, these models can aid in identifying key control points and bottlenecks in the network, offering potential targets for pharmacological intervention. By integrating data from genomics, proteomics, and metabolomics, systems biology approaches will provide a holistic understanding of how the production of this compound and its derivatives is regulated and dysregulated. researchgate.net
Q & A
Q. What are the primary methodologies for structural characterization of novel Androstan-17-one derivatives?
Structural elucidation relies on spectroscopic techniques such as NMR (for stereochemical determination), high-resolution mass spectrometry (HREIMS) (for molecular formula confirmation), and infrared spectroscopy (IR) (to identify functional groups). For example, microbial transformations of Δ4-androstene-3,17-dione yielded 3α-hydroxy-5β-androstan-17-one, confirmed via derivatization with picolinate esters and LC-ESI-MS/MS analysis .
Q. How are synthetic routes for this compound derivatives designed to ensure stereochemical purity?
Microbial biotransformation using Aspergillus terreus or enzymatic reduction (e.g., AKR1D4 enzymes) are preferred for stereoselectivity. For instance, AKR1D4 enzymes catalyze 5β-reduction of Δ4-androstene-3,17-dione to 5β-androstane-3,17-dione, followed by 3α-hydroxylation to yield 3α-hydroxy-5β-androstan-17-one. Radiochromatography and HPLC-UV are critical for monitoring intermediate purity .
Q. What analytical techniques differentiate isomeric forms of hydroxy-Androstan-17-one derivatives?
HPLC with pre-ionized picolinate esters resolves 3α- and 3β-hydroxy isomers by retention time and ion transitions (e.g., m/z 396→124 for picolinate derivatives). Thin-layer chromatography (TLC) further distinguishes polar metabolites like 17β-hydroxysteroids from 3-keto derivatives .
Q. Which enzymes are central to this compound metabolism, and how are their activities quantified?
AKR1D1 (human) and AKR1D4 (murine) 5β-reductases catalyze steroid backbone reduction. Activity is quantified via steady-state kinetic analysis (e.g., kcat/Km values), with AKR1D4 showing fivefold lower efficiency in 3α-hydroxylation compared to 5β-reduction .
Advanced Research Questions
Q. How can contradictory product identification in enzymatic assays be resolved?
Unexpected peaks in radiochromatography (e.g., during Δ4-AD reduction) require derivatization strategies . For example, picolinate esterification of 3α/β-hydroxy-5β-androstan-17-one enabled unambiguous identification via LC-ESI-MS/MS, ruling out bis-reduced 17β-hydroxysteroids .
Q. What experimental designs optimize microbial transformation efficiency for this compound derivatives?
Solid-phase microbial systems enhance yield by immobilizing substrates (e.g., 58% yield for 3β,7β-dihydroxy-5α-androstan-17-one using Aspergillus terreus). Discontinuous assays with isotopic labeling (e.g., [³H]-Δ4-AD) track precursor-product relationships .
Q. How do structural modifications (e.g., epoxy or acetyloxy groups) impact this compound’s biological activity?
Epoxy groups (e.g., 5,6-epoxy-3-hydroxy derivatives) alter steric hindrance, affecting enzyme binding. Functionalization at C3 or C17 positions modulates interactions with hydroxysteroid dehydrogenases (HSDs), as shown in AKR1D4 substrate specificity studies .
Q. What statistical methods are used to validate metabolic pathway hypotheses for this compound derivatives?
Time-course assays with kinetic modeling (e.g., Michaelis-Menten parameters) and multivariate analysis of LC-MS/MS datasets distinguish parallel vs. sequential pathways. For example, 5β-androstane-3,17-dione’s conversion to 3α-hydroxy-5β-androstan-17-one was confirmed as a two-step process .
Q. How can isotopic labeling (e.g., deuterium) improve studies on this compound metabolism?
Deuterated analogs (e.g., 11β-hydroxyetiocholanolone-d4) enable precise tracking via mass spectrometry, reducing background noise in complex biological matrices. This is critical for quantifying low-abundance metabolites in in vivo studies .
Q. What protocols ensure reproducibility in synthesizing high-purity this compound derivatives?
Adherence to ICH guidelines for experimental documentation (e.g., detailed reaction conditions, purification steps) is essential. For novel compounds, provide ≥95% purity via HPLC-UV and corroborate identity with ≥2 spectroscopic methods .
Data Contradiction and Resolution
Q. How are conflicting data on enzyme specificity addressed in steroid metabolism studies?
Contradictions (e.g., unexpected 3α-hydroxysteroid dehydrogenase activity in AKR1D4) are resolved through isotope dilution assays and competitive inhibition studies . For instance, AKR1D4’s dual 5β-reductase/3α-HSD activity was confirmed using substrate analogs and SRM mass spectrometry .
Q. What strategies validate the identity of polar metabolites in this compound pathways?
Polar derivatives (e.g., 5β-androstane-3α,17β-diol) are analyzed via reverse-phase HPLC with ion-pairing reagents or hydrophilic interaction chromatography (HILIC) . TLC mobility comparisons against synthetic standards further confirm identity .
Methodological Best Practices
- For structural analysis : Combine NMR (¹H, ¹³C, DEPT) with X-ray crystallography for absolute configuration determination .
- For kinetic studies : Use discontinuous assays with quench-flow systems to capture rapid enzymatic turnovers .
- For microbial transformations : Optimize incubation time and pH to prevent byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
